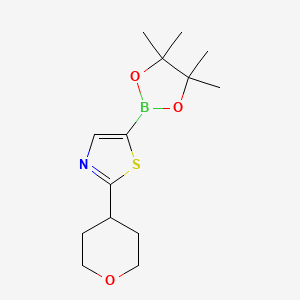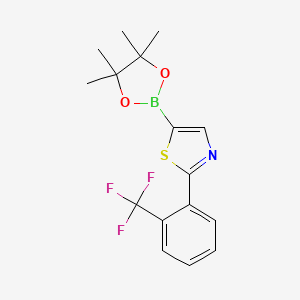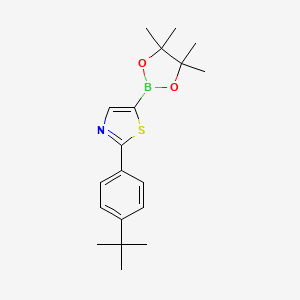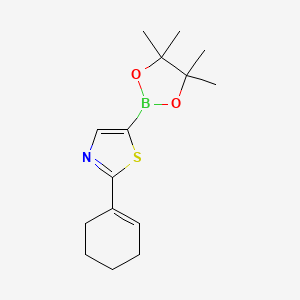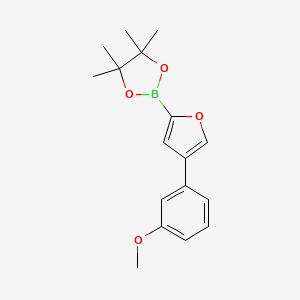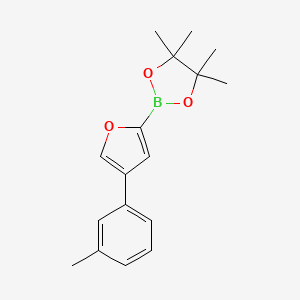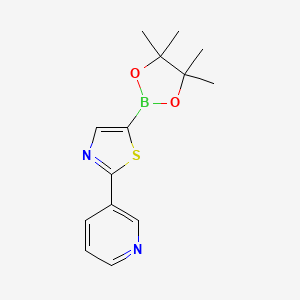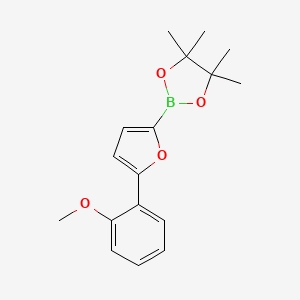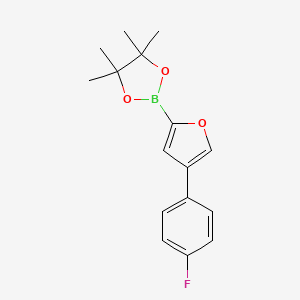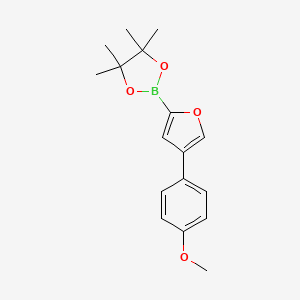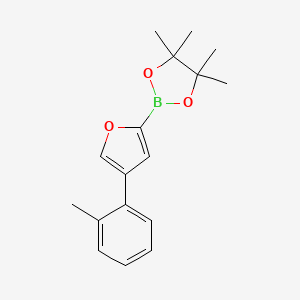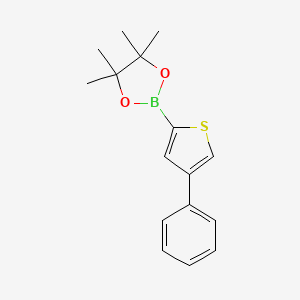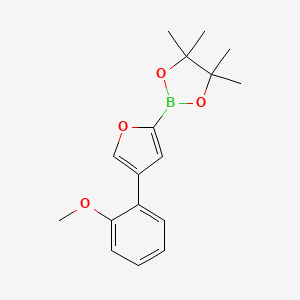
4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester (MPF2BPE) is a boronic acid pinacol ester that has been used in a variety of scientific research applications. MPF2BPE is a versatile and easily synthesized compound that has numerous advantages for laboratory experiments, including its low cost and its ability to be used in a variety of reactions.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester has been used in a variety of scientific research applications, including DNA sequencing, drug discovery, and protein engineering. In DNA sequencing, this compound is used as a reagent to amplify DNA sequences and to detect mutations in genes. In drug discovery, this compound is used to design and synthesize new drugs and to study the interactions between drugs and biological targets. In protein engineering, this compound is used to modify proteins, to design new proteins, and to study the structure and function of proteins.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is based on its ability to form covalent bonds with proteins and other molecules. This compound is able to form covalent bonds with proteins and other molecules by reacting with the amino acid side chains of proteins. The covalent bonds formed between this compound and proteins or other molecules allow for the modification of proteins or other molecules, which can be used to study the structure and function of proteins or to design new proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound is able to form covalent bonds with proteins and other molecules, which can be used to modify proteins or other molecules. It is also known that this compound is able to react with the amino acid side chains of proteins, which can be used to study the structure and function of proteins or to design new proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester in laboratory experiments include its low cost, its ability to be used in a variety of reactions, and its ability to form covalent bonds with proteins and other molecules. The limitations of using this compound in laboratory experiments include its limited biochemical and physiological effects and its lack of understanding of its mechanism of action.
Zukünftige Richtungen
The future directions for 4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester include further research into its biochemical and physiological effects, further research into its mechanism of action, and further research into its potential applications in drug discovery and protein engineering. Additionally, further research into the synthesis of this compound and its potential applications in other areas of scientific research could be beneficial.
Synthesemethoden
4-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester can be synthesized from 4-methoxyphenol and boronic acid pinacol ester. The synthesis method involves a three-step reaction, beginning with the condensation of 4-methoxyphenol and boronic acid pinacol ester to form an intermediate product. This intermediate product is then reacted with a base, such as sodium hydroxide or potassium carbonate, to form the final product of this compound. The entire synthesis process can be completed in a few hours and requires simple laboratory equipment.
Eigenschaften
IUPAC Name |
2-[4-(2-methoxyphenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO4/c1-16(2)17(3,4)22-18(21-16)15-10-12(11-20-15)13-8-6-7-9-14(13)19-5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSWCDMKJCILGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

